molecular formula C6H3F2NaO2S B13209998 Sodium 2,3-difluorobenzene-1-sulfinate

Sodium 2,3-difluorobenzene-1-sulfinate

Cat. No.: B13209998
M. Wt: 200.14 g/mol
InChI Key: QHZYJYLGWUOCDZ-UHFFFAOYSA-M
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Description

Sodium 2,3-difluorobenzene-1-sulfinate: is an organosulfur compound with the molecular formula C6H3F2NaO2S . It is a sodium salt of 2,3-difluorobenzenesulfinic acid and is used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 2,3-difluorobenzene-1-sulfinate can be synthesized through several methods. One common method involves the reaction of 2,3-difluorobenzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent and is carried out at a specific temperature to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include steps such as purification through recrystallization or filtration to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Sodium 2,3-difluorobenzene-1-sulfinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acids or other oxidized sulfur compounds.

    Reduction: It can be reduced to form sulfides or other reduced sulfur compounds.

    Substitution: It can participate in substitution reactions where the sulfinyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and hydrogen gas.

    Substitution: Common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides, and sulfones.

    Reduction: Sulfides and thiols.

    Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Sodium 2,3-difluorobenzene-1-sulfinate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfinyl groups into molecules, facilitating the formation of complex organosulfur compounds.

    Biology: It is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfur-containing compounds.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of sodium 2,3-difluorobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out.

Comparison with Similar Compounds

  • Sodium benzenesulfinate
  • Sodium toluenesulfinate
  • Sodium methanesulfinate

Comparison: Sodium 2,3-difluorobenzene-1-sulfinate is unique due to the presence of fluorine atoms on the benzene ring, which can significantly alter its reactivity and properties compared to other sulfinates. The fluorine atoms can increase the compound’s stability and influence its behavior in chemical reactions, making it a valuable reagent in specific applications.

Properties

Molecular Formula

C6H3F2NaO2S

Molecular Weight

200.14 g/mol

IUPAC Name

sodium;2,3-difluorobenzenesulfinate

InChI

InChI=1S/C6H4F2O2S.Na/c7-4-2-1-3-5(6(4)8)11(9)10;/h1-3H,(H,9,10);/q;+1/p-1

InChI Key

QHZYJYLGWUOCDZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)[O-])F)F.[Na+]

Origin of Product

United States

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